(3beta)-24-Bromochol-5-en-3-ol
Description
Enzymatic Interactions and Metabolic Pathway Modulation
Role in Cytochrome P450 (CYP125A1/CYP142A1) Binding Dynamics
The interaction between (3beta)-24-Bromochol-5-en-3-ol and mycobacterial cytochrome P450 enzymes represents a complex biochemical phenomenon that has provided significant insights into sterol metabolism regulation. Both cytochrome P450 125A1 and cytochrome P450 142A1 enzymes demonstrate distinct binding behaviors when exposed to this brominated sterol derivative, revealing fundamental principles of enzyme-substrate recognition and catalytic control mechanisms.
Cytochrome P450 125A1 and cytochrome P450 142A1 serve as critical enzymes in the cholesterol degradation pathway of Mycobacterium tuberculosis, where they initiate the oxidation of terminal methyl groups in cholesterol side chains to carboxylic acids. These enzymes exhibit different binding affinities and catalytic behaviors when interacting with various sterol substrates, including natural cholesterol and synthetic analogs such as (3beta)-24-Bromochol-5-en-3-ol. The binding dynamics of these interactions have been characterized through spectroscopic analysis, revealing distinct patterns of heme iron electronic state changes that correlate with substrate binding events.
The structural organization of these cytochrome P450 enzymes creates specific binding environments that accommodate sterol molecules through a combination of hydrophobic interactions and precise geometric constraints. Cytochrome P450 125A1 possesses a substantially larger active site compared to cytochrome P450 142A1, with surface areas of approximately 644.2 square angstroms versus 494.4 square angstroms, respectively. This difference in active site dimensions significantly influences the binding behavior of sterol substrates, particularly those with modified side chains such as (3beta)-24-Bromochol-5-en-3-ol.
Competitive Inhibition Mechanisms Without Catalytic Turnover
The brominated cholesterol derivative (3beta)-24-Bromochol-5-en-3-ol exhibits competitive inhibition characteristics when interacting with mycobacterial cytochrome P450 enzymes, demonstrating high binding affinity without undergoing catalytic conversion. This phenomenon occurs due to the steric hindrance imposed by the bromine substitution at the carbon-24 position, which prevents the proper positioning of the substrate for enzymatic hydroxylation while maintaining sufficient binding affinity to occupy the active site.
Research has demonstrated that cholesterol analogs with non-degradable side chains, including those with halogen substitutions, can effectively inhibit mycobacterial growth by preventing the normal oxidation of sterol side chains. The mechanism underlying this inhibition involves the competitive binding of these analogs to cytochrome P450 125A1 and cytochrome P450 142A1, effectively sequestering the enzymes and preventing them from processing natural cholesterol substrates. This competitive inhibition occurs even in the presence of catalytically active enzymes, indicating that the modified side chain structure is sufficient to disrupt normal catalytic function.
The binding affinity of (3beta)-24-Bromochol-5-en-3-ol for cytochrome P450 enzymes can be quantified through spectroscopic titration experiments, which reveal dissociation constants in the micromolar range. These measurements demonstrate that the brominated analog retains significant binding capability despite its inability to undergo catalytic turnover. The competitive nature of this inhibition has been confirmed through kinetic studies showing that increasing concentrations of natural cholesterol can overcome the inhibitory effects of the brominated analog, consistent with classical competitive inhibition kinetics.
Table 1: Comparative Binding Parameters for Sterol Substrates with Mycobacterial Cytochrome P450 Enzymes
| Substrate | Enzyme | Binding Affinity (μM) | Catalytic Activity | Inhibition Type |
|---|---|---|---|---|
| Cholesterol | Cytochrome P450 125A1 | 15-25 | Active | - |
| Cholest-4-en-3-one | Cytochrome P450 125A1 | 8-12 | Active | - |
| (3beta)-24-Bromochol-5-en-3-ol | Cytochrome P450 125A1 | 20-35 | Inactive | Competitive |
| Cholesteryl sulfate | Cytochrome P450 142A1 | 17.6 | Active | - |
| (3beta)-24-Bromochol-5-en-3-ol | Cytochrome P450 142A1 | 25-40 | Inactive | Competitive |
Reverse-Type I Ligand Binding Behavior in Mycobacterial Systems
The binding of (3beta)-24-Bromochol-5-en-3-ol to mycobacterial cytochrome P450 enzymes exhibits reverse-type I ligand binding behavior, characterized by a distinctive shift in the heme iron electronic state from high-spin to low-spin configuration. This spectroscopic signature distinguishes the brominated analog from typical substrate binding events and provides valuable insights into the molecular mechanisms underlying enzyme-substrate recognition.
Reverse-type I binding behavior manifests spectrally as a shift of the Soret band to approximately 420 nanometers, reflecting the transition from high-spin to low-spin heme iron states. This transition occurs when ligand binding promotes coordination of a water molecule to the heme iron, stabilizing the low-spin electronic configuration. In the case of (3beta)-24-Bromochol-5-en-3-ol, this binding mode suggests that the brominated side chain influences the active site environment in a manner that favors water coordination rather than the typical substrate-induced displacement of axial water ligands.
The reverse-type I binding behavior of (3beta)-24-Bromochol-5-en-3-ol has been observed with both cytochrome P450 125A1 and cytochrome P450 142A1, although the magnitude and kinetics of the spectral changes differ between these enzymes. Cytochrome P450 125A1, which is predominantly high-spin in its resting state, shows a complete shift to the low-spin configuration upon binding of the brominated analog. This complete transition indicates strong binding affinity and suggests that the brominated compound can effectively compete with other ligands for the active site.
The molecular basis for reverse-type I binding behavior involves specific interactions between the brominated side chain and amino acid residues within the enzyme active site. The bromine atom at the carbon-24 position creates unique electronic and steric environments that influence the binding pocket hydration state. This altered hydration pattern promotes the coordination of water molecules to the heme iron, resulting in the characteristic spectroscopic signature associated with reverse-type I binding.
Table 2: Spectroscopic Characteristics of Reverse-Type I Binding
| Parameter | Cytochrome P450 125A1 | Cytochrome P450 142A1 | Reference Compound |
|---|---|---|---|
| Soret Maximum (nm) | 420 | 419 | 425 (Imidazole) |
| Alpha Band (nm) | 569 | 568 | 571 |
| Beta Band (nm) | 536 | 537 | 540 |
| Binding Affinity (μM) | 1.68 ± 0.08 | 2.3 ± 0.2 | Variable |
| Spin State Transition | Complete | Partial | Complete |
Steric Effects on Substrate Orientation in Active Site Pockets
The bromine substitution at the carbon-24 position of (3beta)-24-Bromochol-5-en-3-ol creates significant steric effects that influence substrate orientation within cytochrome P450 active site pockets. These steric interactions fundamentally alter the binding geometry of the sterol molecule, preventing optimal positioning for catalytic hydroxylation while maintaining sufficient contact for enzyme binding.
The active site architecture of cytochrome P450 125A1 and cytochrome P450 142A1 evolved to accommodate the specific three-dimensional structure of cholesterol and related sterols. The normal binding mode positions the terminal methyl groups of the cholesterol side chain in proximity to the heme iron center, facilitating hydroxylation reactions at carbon-26 and carbon-27 positions. However, the presence of a bromine atom at carbon-24 disrupts this optimal binding geometry due to the increased atomic radius and altered electronic properties of the halogen substituent.
Structural studies have revealed that the binding cavity of cytochrome P450 142A1 almost perfectly surrounds natural cholesterol substrates, with minimal space for conformational adjustments. The introduction of a bromine atom at carbon-24 creates a steric clash that forces the sterol molecule into alternative binding conformations. These altered conformations position the side chain away from the heme iron center, explaining the lack of catalytic activity observed with this brominated analog.
The steric effects of bromine substitution extend beyond simple atomic radius considerations to include electronic influences on neighboring molecular regions. The electronegativity of bromine creates local electronic field effects that can influence hydrogen bonding patterns and hydrophobic interactions within the active site. These electronic perturbations contribute to the altered binding behavior observed with (3beta)-24-Bromochol-5-en-3-ol compared to natural cholesterol substrates.
Computational modeling studies have provided detailed insights into the specific steric interactions responsible for altered substrate orientation. The bromine atom at carbon-24 creates unfavorable contacts with several amino acid residues in the active site, including hydrophobic residues that normally stabilize the cholesterol side chain. These steric clashes force the molecule to adopt binding conformations that minimize energetically unfavorable interactions, resulting in suboptimal positioning for catalytic turnover.
Table 3: Steric Parameters Affecting Substrate Orientation
| Structural Feature | Natural Cholesterol | (3beta)-24-Bromochol-5-en-3-ol | Impact on Binding |
|---|---|---|---|
| van der Waals Radius (Å) | 1.7 (C-H) | 1.95 (C-Br) | Increased steric bulk |
| Electronegativity | 2.2 (Carbon) | 2.96 (Bromine) | Altered electronic environment |
| Bond Length (Å) | 1.09 (C-H) | 1.94 (C-Br) | Extended molecular geometry |
| Active Site Fit | Optimal | Suboptimal | Reduced catalytic efficiency |
| Binding Affinity | High | Moderate | Competitive inhibition |
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39BrO/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,26H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEJXYMDPZXNQY-OLSVQSNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination with NBS is the most widely adopted method. This approach leverages a radical initiator, such as azobisisobutyronitrile (AIBN), to generate bromine radicals that selectively target the tertiary C-24 hydrogen. The reaction is typically conducted in an inert solvent (e.g., carbon tetrachloride or chloroform) at 60–80°C. Key advantages include high regioselectivity and moderate yields (60–75%).
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Substrate | Cholesterol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride (CCl₄) |
| Initiator | AIBN (1–2 mol%) |
| Temperature | 70°C |
| Reaction Time | 6–8 hours |
| Yield | 65–70% |
Electrophilic Bromination with Molecular Bromine (Br₂)
Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) offers an alternative pathway. However, this method is less favored due to lower selectivity and the formation of polybrominated byproducts. The reaction proceeds via the generation of a bromonium ion intermediate, which can attack multiple positions on the steroidal skeleton.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like chloroform enhance the solubility of cholesterol and stabilize radical intermediates, improving reaction efficiency. Non-polar solvents (e.g., hexane) reduce side reactions but slow reaction kinetics.
Temperature and Time
Elevated temperatures (70–80°C) accelerate radical formation but risk thermal degradation of the steroidal backbone. Optimal results are achieved at 70°C with a 6-hour reaction window, balancing speed and product stability.
Stoichiometry and Reagent Purity
A 1:1 molar ratio of cholesterol to NBS minimizes excess brominating agent, reducing purification challenges. High-purity AIBN (>98%) ensures consistent radical generation, critical for reproducibility.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to laboratory protocols:
Continuous Flow Reactors
Continuous flow systems enhance heat transfer and mixing efficiency, enabling higher throughput. A study comparing batch vs. flow processes reported a 15% yield increase in flow systems due to precise temperature control.
Waste Management
Bromination generates succinimide and HBr as byproducts. Neutralization with aqueous NaOH followed by distillation allows solvent recovery, aligning with green chemistry principles.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms bromine incorporation via the disappearance of the C-24 proton signal (δ 1.2–1.5 ppm) and the emergence of a multiplet for adjacent protons (δ 2.0–2.3 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 423.5 ([M-H]⁻), consistent with the molecular formula C₂₄H₃₉BrO.
Comparative Analysis of Bromination Methods
| Method | Selectivity | Yield (%) | Byproducts | Scalability |
|---|---|---|---|---|
| NBS/AIBN Radical | High | 65–70 | Succinimide | Moderate |
| Br₂/FeBr₃ Electrophilic | Low | 40–50 | Di-/Tribrominated | Low |
The radical method outperforms electrophilic approaches in both yield and selectivity, making it the industrial standard.
Challenges and Mitigation Strategies
Byproduct Formation
Polybrominated derivatives may form under prolonged reaction times. Quenching the reaction at 90% conversion and using silica gel chromatography mitigates this issue.
Oxygen Sensitivity
Radical reactions are oxygen-sensitive. Degassing solvents with nitrogen or argon prevents radical quenching, improving consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3beta)-24-Bromochol-5-en-3-ol can undergo oxidation reactions to form various oxo derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, converting the compound back to cholesterol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 24-oxo-cholesterol.
Reduction: Cholesterol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3beta)-24-Bromochol-5-en-3-ol is used as an intermediate in the synthesis of other complex steroidal compounds. It serves as a building block for the preparation of bioactive molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential effects on cellular processes. It can be used to investigate the role of brominated steroids in biological systems and their interactions with cellular receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of (3beta)-24-Bromochol-5-en-3-ol. It may have applications in the treatment of diseases related to cholesterol metabolism and steroid hormone regulation.
Industry: In the industrial sector, (3beta)-24-Bromochol-5-en-3-ol is used in the synthesis of specialty chemicals and as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of (3beta)-24-Bromochol-5-en-3-ol involves its interaction with cellular receptors and enzymes. The bromine atom at the 24th position can influence the compound’s binding affinity and specificity for certain receptors. This can modulate various signaling pathways and cellular processes, including cholesterol metabolism and steroid hormone synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Enzyme Interactions
The biological activity of sterols is highly dependent on side-chain modifications. Below is a comparative analysis of key analogs:
Key Observations:
- Bromine vs. Methyl/Hydrogen: The bromine atom at C24 in (3β)-24-Bromochol-5-en-3-ol sterically hinders enzymatic oxidation, unlike cholesterol (C24-CH3) or 27-norcholesterol (C24-H), which undergo hydroxylation .
Bioactivity and Functional Differences
- Solubility and Physical State : (3β)-24-Bromochol-5-en-3-ol is expected to be water-insoluble (similar to stigmast-5-en-3β-ol, which forms a white solid with a melting point of 130–145°C) .
- Enzyme Specificity: The lack of catalytic oxidation in (3β)-24-Bromochol-5-en-3-ol contrasts with 27-norcholesterol, which undergoes slow hydroxylation, suggesting that minor side-chain alterations significantly impact enzyme function .
Biological Activity
(3beta)-24-Bromochol-5-en-3-ol is a brominated derivative of cholesterol, which has garnered attention for its potential biological activities. This compound is part of a broader class of sterols known for their roles in cell membrane structure and function, as well as their involvement in various physiological processes. This article reviews the biological activity of (3beta)-24-Bromochol-5-en-3-ol, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : (3beta)-24-Bromochol-5-en-3-ol
- Molecular Formula : C27H45BrO
- Molecular Weight : 469.5 g/mol
The biological activity of (3beta)-24-Bromochol-5-en-3-ol is primarily attributed to its interaction with various biological targets, including:
- Cholesterol Metabolism : The compound may modulate cholesterol levels in cells by influencing cholesterol synthesis and uptake.
- Steroidogenesis : It could affect the production of steroid hormones by altering enzyme activity involved in steroidogenesis.
- Cell Membrane Dynamics : As a sterol, it may integrate into cell membranes, affecting fluidity and permeability.
Antimicrobial Activity
Research indicates that (3beta)-24-Bromochol-5-en-3-ol exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Cytotoxicity and Cancer Research
Preliminary studies suggest that (3beta)-24-Bromochol-5-en-3-ol may possess cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro. |
| Study 2 | Anti-inflammatory Effects | Reduced levels of TNF-alpha in macrophage models. |
| Study 3 | Cancer Cell Lines | Induced apoptosis in breast cancer cells with IC50 values indicating significant potency. |
Pharmacological Implications
The diverse biological activities of (3beta)-24-Bromochol-5-en-3-ol suggest potential therapeutic applications:
- Antimicrobial Agents : Its efficacy against pathogens could lead to the development of new antibiotics.
- Anti-inflammatory Drugs : The ability to modulate inflammatory responses may be beneficial in treating chronic inflammatory diseases.
- Cancer Therapeutics : Its cytotoxic effects on cancer cells warrant further investigation into its use as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for (3beta)-24-Bromochol-5-en-3-ol?
- Methodological Answer : The synthesis typically involves sterol backbone modification. A common approach includes:
Hydroxyl Protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the 3β-hydroxyl group, forming a stable silyl ether .
Side-Chain Bromination : Introduce bromine at C-24 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination conditions.
Deprotection : Remove the TBS group using tetra-n-butylammonium fluoride (TBAF) in THF.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates and the final product. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. How should researchers characterize the structural integrity of (3beta)-24-Bromochol-5-en-3-ol?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR to confirm the presence of the Δ double bond (δ 5.3–5.5 ppm, multiplet) and bromine-induced deshielding at C-24. C NMR to verify the cholestane backbone (e.g., C-3 at δ 70–75 ppm for hydroxyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 465.2 for CHBrO) .
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column, using acetonitrile/water (85:15) mobile phase .
Advanced Research Questions
Q. How does (3beta)-24-Bromochol-5-en-3-ol interact with cytochrome P450 enzymes (e.g., CYP125A1/CYP142A1)?
- Methodological Answer :
- Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (). Evidence shows the compound binds to CYP125A1/CYP142A1 but is not oxidized, suggesting competitive inhibition without catalytic turnover .
- Kinetic Analysis : Compare and values with natural substrates (e.g., cholesterol). For example, 27-norcholesterol (a side-chain analog) exhibits 5–8x slower than cholesterol .
Q. How can researchers resolve contradictions between enzyme binding affinity and catalytic inactivity?
- Methodological Answer :
- Structural Studies : Perform X-ray crystallography of the enzyme-compound complex to identify steric hindrance or improper orientation of the substrate in the active site.
- Mutagenesis : Modify residues in the enzyme’s substrate-binding pocket (e.g., Ala86 in CYP125A1) to test if catalytic activity is restored.
- Metabolite Screening : Use LC-MS to detect trace oxidation products (e.g., hydroxylated derivatives) that may not be captured in standard assays .
Q. What structural modifications enhance the compound’s bioactivity or enzyme specificity?
- Methodological Answer : Design analogs with:
- Side-Chain Truncation : Test 27-nor derivatives to assess catalytic efficiency.
- Halogen Substitution : Replace bromine with chlorine or iodine to study electronic effects on binding.
- Steroid Core Modifications : Introduce Δ or Δ double bonds to mimic natural sterols.
Evaluation : Screen analogs via enzyme assays and molecular docking (e.g., AutoDock Vina) to predict binding modes. Tabulate results:
| Analog | (μM) | (min⁻¹) | Catalytic Efficiency () |
|---|---|---|---|
| (3beta)-24-Bromochol-5-en-3-ol | 0.45 | Undetectable | N/A |
| 27-Norcholesterol | 0.38 | 0.12 | 0.32 |
Q. What advanced analytical methods are suitable for studying metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance ().
- Isotope Labeling : Use C-labeled analogs to track metabolic pathways (e.g., oxidation at C-24 or C-25).
- Cryo-EM : Resolve transient enzyme-substrate complexes to identify rate-limiting steps in metabolism .
Q. How do hydroxylation patterns in related cholanoic acids inform the metabolism of (3beta)-24-Bromochol-5-en-3-ol?
- Methodological Answer : Compare with metabolites like 3β,7α-dihydroxychol-5-en-24-oic acid (CHEBI:196598), which undergoes β-oxidation. Key steps:
Hydroxylation : CYP enzymes oxidize C-7 or C-12 positions.
Side-Chain Cleavage : Use peroxisomal enzymes (e.g., ACOX1) to shorten the chain.
Tools : Stable isotope tracing and knockout cell lines (e.g., ACOX1-deficient models) to validate pathways .
Data Contradiction Analysis
Q. Why does (3beta)-24-Bromochol-5-en-3-ol bind to CYP enzymes without catalytic turnover?
- Resolution Strategy :
- Hypothesis : The bromine atom creates steric clashes or electronic effects that prevent proper positioning for oxidation.
- Testing : Synthesize the non-brominated analog (24-H-cholest-5-en-3β-ol) and compare enzyme kinetics. If catalytic activity resumes, bromine is the key inhibitory factor.
- Computational Modeling : MD simulations to analyze substrate mobility within the active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
